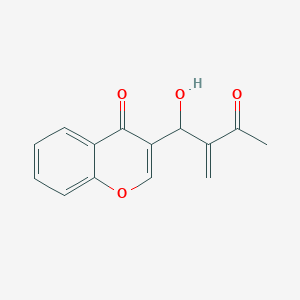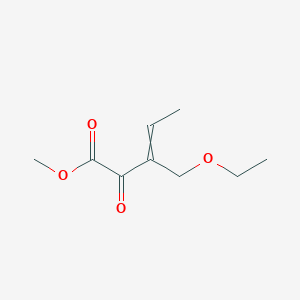
Nonadeca-10,13,16-trien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadeca-10,13,16-trien-2-one is a chemical compound characterized by its unique structure, which includes a ketone functional group and three conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nonadeca-10,13,16-trien-2-one typically involves the use of long-chain alkenes and specific catalysts to facilitate the formation of the conjugated triene system. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for yield and purity, often requiring rigorous purification steps such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Nonadeca-10,13,16-trien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., HBr) are used for addition reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Nonadeca-10,13,16-trien-2-one has been studied for its role as a trail-following pheromone in termites . This compound is secreted by the sternal gland of certain termite species and plays a crucial role in their communication and foraging behavior . Additionally, its unique structure makes it a valuable compound for studying conjugated systems and their reactivity in synthetic chemistry.
Wirkmechanismus
The mechanism by which Nonadeca-10,13,16-trien-2-one exerts its effects as a pheromone involves its interaction with specific receptors in the termite’s antennae . The compound binds to these receptors, triggering a behavioral response that leads the termites to follow the trail marked by the pheromone . This interaction is highly specific and involves molecular recognition processes that are still being studied in detail.
Vergleich Mit ähnlichen Verbindungen
Nonadeca-10,13-dien-2-one: Another trail-following pheromone with a similar structure but fewer double bonds.
Dodeca-3,6,8-trien-1-ol: A trail-following pheromone in other termite species with a different functional group and chain length.
Uniqueness: Nonadeca-10,13,16-trien-2-one is unique due to its specific structure, which includes three conjugated double bonds and a ketone group. This combination of features makes it distinct from other pheromones and contributes to its specific biological activity .
Eigenschaften
CAS-Nummer |
848123-81-9 |
|---|---|
Molekularformel |
C19H32O |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
nonadeca-10,13,16-trien-2-one |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3 |
InChI-Schlüssel |
SMPVBSPHJSZMJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


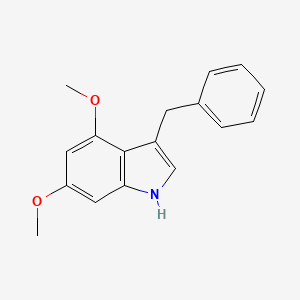
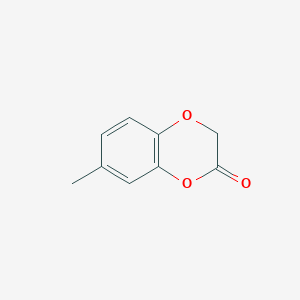

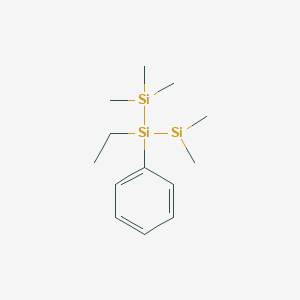
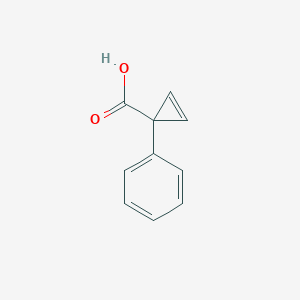
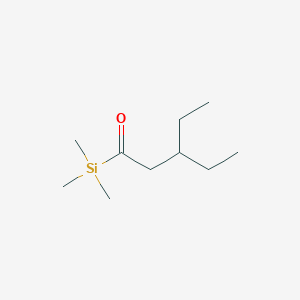
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
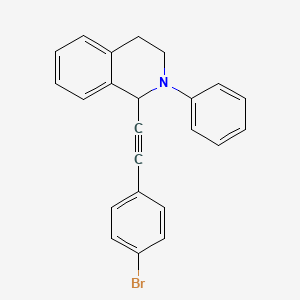
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
